molecular formula C18HF35O7 B6342554 Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid CAS No. 52481-85-3

Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid

Cat. No.: B6342554
CAS No.: 52481-85-3
M. Wt: 994.1 g/mol
InChI Key: ANKSFLDOVZNXOJ-UHFFFAOYSA-N
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Description

Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid (CAS: 13252-15-8) is a highly fluorinated carboxylic acid characterized by a branched structure containing five methyl groups and five ether oxygen atoms (pentaoxa) in its backbone. Its molecular formula is C₁₈F₃₆O₆, with a molecular weight of 996.14 g/mol . Key physical properties include a boiling point of 395.7°C and a density of 1.806 g/cm³ . The compound is primarily used as an intermediate in synthesizing fluorinated surfactants, polymers, and perfluoropolyethers, leveraging its thermal stability and chemical resistance .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18HF35O7/c19-2(1(54)55,8(26,27)28)56-15(46,47)4(22,10(32,33)34)58-17(50,51)6(24,12(38,39)40)60-18(52,53)7(25,13(41,42)43)59-16(48,49)5(23,11(35,36)37)57-14(44,45)3(20,21)9(29,30)31/h(H,54,55)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKSFLDOVZNXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18HF35O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892444
Record name Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

994.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52481-85-3
Record name Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid typically involves the fluorination of a precursor compound. The process often employs elemental fluorine or fluorinating agents under controlled conditions to achieve the desired level of fluorination. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form perfluorinated derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The highly fluorinated nature of the compound allows for selective substitution reactions, where specific fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid finds extensive use in scientific research due to its unique properties. In chemistry, it serves as a building block for the synthesis of advanced materials with enhanced chemical resistance. In biology and medicine, the compound is utilized in the development of fluorinated drugs and imaging agents. Its stability and resistance to metabolic degradation make it an ideal candidate for long-lasting therapeutic applications. In industry, it is employed in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms imparts exceptional stability and resistance to chemical and biological degradation. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing various biochemical pathways. Its high lipophilicity allows it to penetrate biological membranes, enhancing its efficacy in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Perfluoroalkyl Substances (PFAS)

Structural and Chemical Properties

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid C₁₈F₃₆O₆ 996.14 395.7 Branched, 5 methyl groups, 5 ether linkages
Perfluorohexadecanoic acid C₁₆HF₃₁O₂ 814.12 Not reported Linear, fully fluorinated carboxylic acid
Perfluorooctanoic acid (PFOA) C₈HF₁₅O₂ 414.07 192°C (decomposes) Linear, 8-carbon chain
HFPO-DA (Hexafluoropropylene oxide dimer acid) C₆HF₁₁O₃ 330.05 Not reported Branched, 2 ether linkages
Perfluorotetradecanoic acid (PFTeDA) C₁₄HF₂₇O₂ 714.11 Not reported Linear, 14-carbon chain

Key Observations :

  • The target compound has a significantly higher molecular weight than linear PFAS like PFOA and PFTeDA due to its branched architecture and additional oxygen atoms .
  • Compared to HFPO-DA (a shorter-chain ether-containing PFAS), the target compound’s extended chain and multiple substituents may increase environmental persistence .

Environmental and Toxicological Profiles

Table 2: Environmental and Regulatory Data
Compound Name Environmental Presence Regulatory Status Key Toxicity Concerns
This compound Detected in fluoropolymer raw materials Listed on Non-Domestic Substances List (NDSL) Limited data; structural analogs suggest bioaccumulation potential
PFOA Ubiquitous in water, soil, and biota Regulated as a persistent organic pollutant (POP) Liver toxicity, carcinogenicity
HFPO-DA Found in manufacturing sites and fluoropolymers Under regulatory scrutiny Renal and developmental effects
PFTeDA Detected in human hair and environmental samples Classified as a Substance of Very High Concern (SVHC) Endocrine disruption potential

Key Observations :

  • The target compound’s lack of extensive toxicity data contrasts with well-studied PFAS like PFOA and PFTeDA.
  • Regulatory agencies have flagged similar ether-containing PFAS (e.g., HFPO-DA) for their persistence, indicating possible future restrictions on the target compound .

Biological Activity

Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoic) acid (CAS Number: 52481-85-3) is a perfluorinated compound characterized by a complex structure that includes multiple methyl and ether functionalities. Its molecular formula is C18HF35O7C_{18}H_{F_{35}}O_{7}, and it has a molecular weight of approximately 994.14 g/mol. This compound is notable for its unique properties stemming from the presence of fluorinated carbon chains and ether linkages, which contribute to its stability and hydrophobicity.

PropertyValue
Molecular FormulaC₁₈HF₃₅O₇
Molecular Weight994.14 g/mol
Purity97%
CAS Number52481-85-3
MDL NumberMFCD03412273

This compound exhibits biological activity primarily through its interactions with biological membranes and proteins. The hydrophobic nature of the perfluorinated chains allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This can lead to altered cellular signaling pathways and impact various physiological processes.

Toxicological Studies

Research indicates that perfluoroalkyl substances (PFAS), including this compound, may exhibit endocrine-disrupting properties. Studies have shown that exposure to PFAS can lead to:

  • Altered hormone levels : Disruption in thyroid hormone levels and reproductive hormones has been observed in animal models.
  • Immune system effects : PFAS exposure has been linked to immunotoxicity, affecting vaccine response and overall immune function.
  • Developmental toxicity : Prenatal exposure has been associated with developmental delays and other adverse outcomes in offspring.

Case Studies

  • Endocrine Disruption : A study conducted on rodents exposed to PFAS showed significant alterations in thyroid hormone levels compared to control groups. This suggests potential risks for metabolic disorders associated with hormonal imbalances.
  • Immunotoxicity : Research involving human populations exposed to PFAS through contaminated water sources indicated a correlation between high serum levels of these substances and reduced antibody responses to vaccinations.
  • Developmental Effects : Observational studies in populations living near industrial sites have reported increased incidences of developmental issues in children correlated with maternal exposure to PFAS during pregnancy.

Regulatory Status

Due to the potential health risks associated with perfluoroalkyl substances, regulatory agencies are increasingly scrutinizing their use. In many jurisdictions, there are efforts to restrict or ban the use of certain PFAS in consumer products and industrial applications.

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